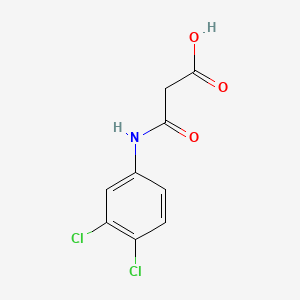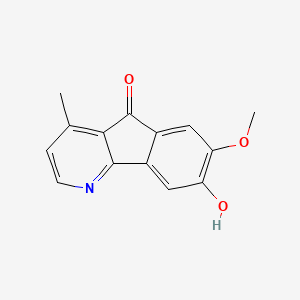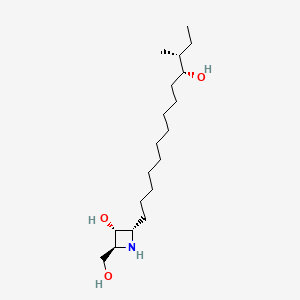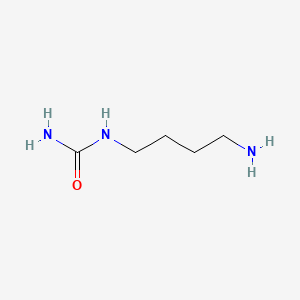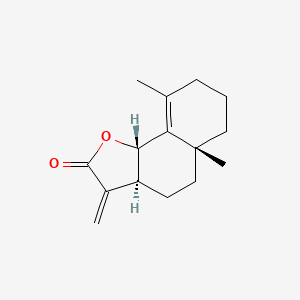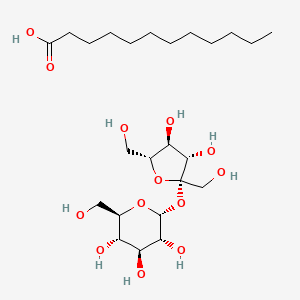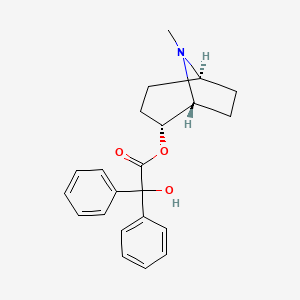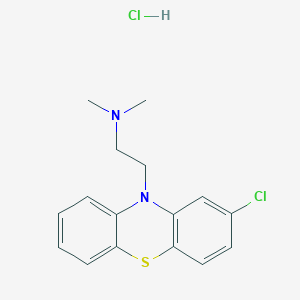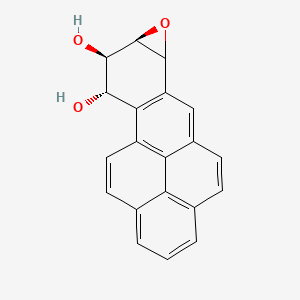
Bpde-III
Übersicht
Beschreibung
Bpde-III, also known as Benzo[a]pyrene diol epoxide, is a highly mutagenic DNA adducting carcinogen . It is known to form an adduct at the guanines in a number of RAS gene sites . It is also known to cause damage to genomic DNA and proteins .
Synthesis Analysis
The activated forms of the environmental pollutant benzo[a]pyrene (B[a]P), such as Bpde-III, are known to cause damage to genomic DNA and proteins . B[a]P can form diol epoxides through stereospecific oxygenation by microsomal enzymes .
Molecular Structure Analysis
Bpde-III binds to guanine at the N2 position and forms a DNA adduct with multiple alignments within the helix . Molecular modelling techniques have been utilized to determine the sequence influenced differences between Bpde-III-adducted RAS gene sequences as well as the local distortion caused by the adducts .
Chemical Reactions Analysis
Bpde-III is known to form an adduct at the guanines in a number of RAS gene sites . It is also known to cause damage to genomic DNA and proteins .
Wissenschaftliche Forschungsanwendungen
Genotoxicity and Carcinogenicity : BPDE, when combined with arsenite (As(iii)), has been shown to synergistically cause genotoxicity, potentially leading to carcinogenesis. This is due to BPDE inhibiting arsenic methylation, resulting in cellular As(iii) enrichment and subsequent DNA damage (Li, He, Chen, & Hu, 2019).
DNA Binding Characteristics : Research has demonstrated that BPDE binds covalently to DNA, with this binding being distinctly nonrandom. For example, in the chicken adult beta-globin gene, BPDE binding is concentrated in a sequence believed to contain important transcriptional control sequences (Boles & Hogan, 1984).
Cancer Risk Assessment : BPDE's role in renal cell carcinoma has been studied. BPDE induces chromosome 3p deletions, which are associated with susceptibility to other smoking-associated cancers. The study suggests that BPDE sensitivity in chromosome 3p may reflect the genetic susceptibility of an individual to renal cell carcinoma (Zhu, Horikawa, Yang, Wood, Habuchi, & Wu, 2008).
Point Mutational Spectra Analysis : BPDE has been used in studies to analyze point mutational spectra in human cells. It has been observed that BPDE induces predominantly G to T transversions within target sequences, suggesting its mutagenic potential (Keohavong & Thilly, 1992).
Breast Cancer Biogenesis : BPDE's activation of DDX3 in human breast epithelial cells promotes growth, proliferation, and neoplastic transformation of these cells. This indicates the potential oncogenic role of BPDE in breast cancer biogenesis (Botlagunta et al., 2008).
Detection Techniques : Techniques such as a photochemical method for mapping BPDE-binding sites within cloned gene sequences have been developed, allowing a better understanding of how BPDE interacts with DNA (Macleod & Lew, 1988).
Biodegradable Polymers and Biomedical Applications : BPDE has been studied in the context of biodegradable polymers (BPs), which are used in various biomedical applications like drug delivery and tissue engineering. This research focuses on the synthesis, properties, and applicability of BPs (Shah & Vasava, 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(3S,4R,5R)-6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-17-16-12-7-6-10-3-1-2-9-4-5-11(15(12)14(9)10)8-13(16)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19?,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHKPYXMVVSHGS-JWQSRSOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C6C5O6)O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@@H]6C5O6)O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bpde-III | |
CAS RN |
66212-61-1 | |
| Record name | Bpde-III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066212611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



